molecular formula C4H2Cl4O B108311 2,4,4,4-Tetrachlorobut-2-enal CAS No. 19429-51-7

2,4,4,4-Tetrachlorobut-2-enal

Cat. No.: B108311
CAS No.: 19429-51-7
M. Wt: 207.9 g/mol
InChI Key: SBJGGOPLEWSLBN-UHFFFAOYSA-N
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Description

2,4,4,4-Tetrachlorobut-2-enal is a halogenated aldehyde with the molecular formula C₄H₂Cl₄O. This compound is characterized by the presence of four chlorine atoms and an aldehyde group attached to a butene backbone. It is a significant intermediate in organic synthesis, particularly in the production of various chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4,4-Tetrachlorobut-2-enal typically involves the chlorination of but-2-enal. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms. The process can be summarized as follows:

    Starting Material: But-2-enal

    Reagents: Chlorine gas

    Conditions: The reaction is conducted at a temperature range of 0-50°C to control the rate of chlorination and prevent over-chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale chlorination reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and chlorine concentration. The final product is purified through distillation and crystallization techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2,4,4,4-Tetrachlorobut-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines (NH₂) are employed in substitution reactions.

Major Products:

    Oxidation: Formation of 2,4,4,4-tetrachlorobutanoic acid.

    Reduction: Formation of 2,4,4,4-tetrachlorobutanol.

    Substitution: Formation of various substituted but-2-enal derivatives.

Scientific Research Applications

2,4,4,4-Tetrachlorobut-2-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,4,4-Tetrachlorobut-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

    2,4,4,4-Tetrachlorobutyronitrile: Similar structure but with a nitrile group instead of an aldehyde group.

    2,4,4,4-Tetrachlorobutanol: Similar structure but with an alcohol group instead of an aldehyde group.

    2,4,4,4-Tetrachlorobutanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness: 2,4,4,4-Tetrachlorobut-2-enal is unique due to its combination of an aldehyde group and multiple chlorine atoms, which confer distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

2,4,4,4-tetrachlorobut-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl4O/c5-3(2-9)1-4(6,7)8/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJGGOPLEWSLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C=O)Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941159
Record name 2,4,4,4-Tetrachlorobut-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19429-51-7
Record name 2,4,4,4-Tetrachloro-2-butenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19429-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,4,4-Tetrachloro-2-butenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019429517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,4,4-Tetrachlorobut-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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